1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include rigorous purification steps such as recrystallization and chromatography to achieve the necessary quality standards for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole: can be compared with other pyrazole derivatives and thiophene-containing compounds.
Thymol-based derivatives: These compounds share some structural similarities and are known for their biological activities.
Uniqueness
The uniqueness of this compound lies in its combined aromatic and heterocyclic structure, which provides a versatile platform for various chemical modifications and applications .
Properties
IUPAC Name |
3-(2-methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-11-6-3-4-7-12(11)14-10-13(15-8-5-9-20-15)16-17(14)21(2,18)19/h3-9,14H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTIOPOVHVOEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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